![molecular formula C15H16ClN3O2S B2651332 3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide CAS No. 1795471-40-7](/img/structure/B2651332.png)
3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important aspects of the synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Electronic Effects in Noncovalent Heterodimetallic Podates
The compound's structure is instrumental in creating noncovalent heterodimetallic podates with unique electronic properties. It was found that the presence of an electron-withdrawing sulfonamide group in these compounds leads to a decrease in the sigma-donating ability and an increase in the pi-accepting properties, impacting ligand field strength and room-temperature FeII spin-crossover processes. This dual effect is crucial for understanding the electronic structure of bidentate segments in these complexes (Edder et al., 2000).
Synthesis of Pyrrolidines
The compound is also significant in the synthesis of pyrrolidines. γ-Chlorocarbanions, derived from a structurally similar compound, react with electron-deficient imines, leading to pyrrolidines. This represents a novel and simple method, mimicking a 1,3-dipolar cycloaddition but proceeding in distinct steps (Mąkosza & Judka, 2005).
Inhibitor Properties in Carbonic Anhydrase
The compound has been studied for its inhibitory properties against carbonic anhydrase, an enzyme involved in many physiological processes. Variations in the chemical structure, such as substituting a CH atom with a nitrogen atom, lead to significant differences in enzyme inhibition, making these compounds valuable for understanding enzyme-ligand interactions and potential therapeutic applications (Bozdağ et al., 2014).
Interaction with Hemoglobin
The interaction of similar heterocyclic benzene sulfonamide compounds with hemoglobin has been a subject of study, providing insights into potential toxicological and therapeutic processes. This research helps understand how such compounds can induce conformational changes in hemoglobin, a critical factor in drug design (Naeeminejad et al., 2017).
Antimicrobial Activity
Research into the antimicrobial properties of compounds like N-pyridin-3-yl-benzenesulfonamide has shown effectiveness against various bacteria, including Gram-positive and Gram-negative strains. This study underscores the potential of these compounds in developing new antimicrobial agents (Ijuomah et al., 2022).
Synthesis of Novel Pyridyl-containing N-benzylsulfonamides
The synthesis of six N-benzyl pyridyl-containing sulfonamides highlights the versatility of these compounds in chemical synthesis. Their structural confirmation via NMR techniques marks an essential step in the development of new compounds with varied applications (Chen Wen-qi, 2010).
Crystal Structure Analysis
The crystal structure of similar sulfonamide derivatives has been analyzed, providing valuable data on molecular geometry and hydrogen bonding patterns. Such studies are crucial for understanding the physical properties and potential applications of these compounds in materials science and pharmaceuticals (Suchetan et al., 2013).
Synthesis and Biological Activity of Sulfamidoand Alkoxycarbonyl-substituted Nicotinic Acid Esters
This research explores the synthesis and antimicrobial activity of esters derived from compounds structurally related to 3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide. Such studies are essential for discovering new antimicrobial agents with potential clinical applications (Makhmudova, 2020).
Photoelectrical Characteristics of Novel Ru(II) Complexes
The photoelectrical properties of novel Ru(II) complexes derived from these sulfonamides have been studied, showing potential in photodiode applications. This highlights the role of such compounds in the development of new materials for electronics and photonics (Farooq et al., 2019).
Photoredox-Catalyzed Intramolecular Aminodifluoromethylation of Unactivated Alkenes
This research demonstrates the utility of sulfonamides in photoredox catalysis, particularly in the aminodifluoromethylation of unactivated alkenes. This method is valuable for synthesizing complex molecules with potential pharmaceutical applications (Zhang et al., 2015).
Future Directions
The future directions for the study of “3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide” could involve further modifications to investigate how the chiral moiety influences enzyme inhibition . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a promising area of research .
properties
IUPAC Name |
3-chloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-12-4-3-5-14(10-12)22(20,21)18-13-7-9-19(11-13)15-6-1-2-8-17-15/h1-6,8,10,13,18H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHHXTLPMUQCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2651250.png)
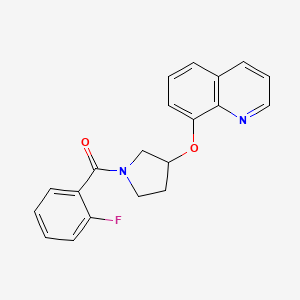


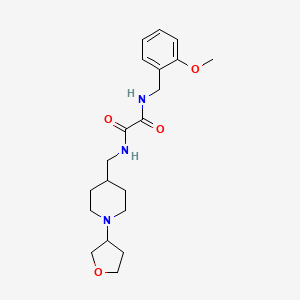

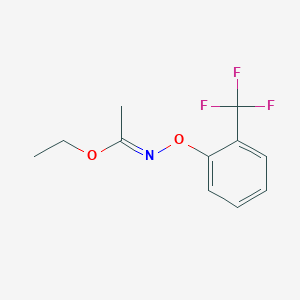
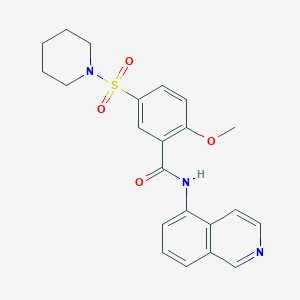
![N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2651265.png)
![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2651266.png)


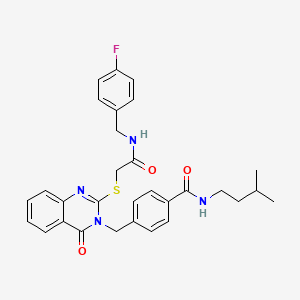
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2651272.png)